9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride
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Overview
Description
9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride is a chemical compound with a complex structure that includes a carbazole core substituted with a dimethylaminoethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride typically involves multiple steps. One common method starts with the carbazole core, which is then functionalized through a series of reactions. The introduction of the dimethylaminoethyl group can be achieved through nucleophilic substitution reactions, while the methoxy group is often introduced via methylation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted carbazole derivatives.
Scientific Research Applications
9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, leading to modulation of their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-(Dimethylamino)ethyl chloride hydrochloride: Another similar compound with applications in organic synthesis.
Uniqueness
9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
41734-90-1 |
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Molecular Formula |
C18H23ClN2O |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-(2-methoxy-1-methylcarbazol-9-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-13-17(21-4)10-9-15-14-7-5-6-8-16(14)20(18(13)15)12-11-19(2)3;/h5-10H,11-12H2,1-4H3;1H |
InChI Key |
ZOZRWOJPFSHKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC[NH+](C)C)OC.[Cl-] |
Origin of Product |
United States |
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